Cas no 944899-71-2 (2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine)

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a versatile heterocyclic compound featuring both pyrimidine and pyridine moieties, linked by a chloromethyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloromethyl group enhances reactivity, enabling efficient derivatization through nucleophilic substitution or cross-coupling reactions. Its pyridine and pyrimidine rings contribute to strong coordination properties, making it useful in ligand design and metal-organic frameworks. The compound’s well-defined reactivity profile and stability under standard conditions facilitate its use in constructing complex molecular architectures. It is commonly employed in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents.
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine structure
944899-71-2 structure
Product Name:2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
CAS No:944899-71-2
MF:C10H8ClN3
MW:205.643620491028
MDL:MFCD27992187
CID:1034384
PubChem ID:71302302
Update Time:2025-06-29

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
    • 2-(chloromethyl)-4-pyridin-3-ylpyrimidine
    • 944899-71-2
    • DTXSID80744596
    • AB59437
    • J-506289
    • 2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride
    • AKOS016015139
    • DB-301949
    • MDL: MFCD27992187
    • Inchi: 1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2
    • InChI Key: IMKLIVSZJRMXCR-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=CC(C2C=NC=CC=2)=N1

Computed Properties

  • Exact Mass: 205.0406750g/mol
  • Monoisotopic Mass: 205.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.7Ų

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM165647-1g
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine
944899-71-2 95%
1g
$729 2021-08-05
Chemenu
CM165647-1g
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine
944899-71-2 95%
1g
$712 2023-02-18
Alichem
A029190467-1g
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
944899-71-2 95%
1g
$634.28 2023-08-31
eNovation Chemicals LLC
Y0979390-1g
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride
944899-71-2 95%
1g
$1025 2023-09-03
eNovation Chemicals LLC
D523240-1g
2-(ChloroMethyl)-4-(pyridin-3-yl)pyriMidine
944899-71-2 97%
1g
$1099 2024-05-24
eNovation Chemicals LLC
D523240-1g
2-(ChloroMethyl)-4-(pyridin-3-yl)pyriMidine
944899-71-2 97%
1g
$1099 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750088-1g
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
944899-71-2 98%
1g
¥5434.00 2024-04-24
eNovation Chemicals LLC
Y0979390-5g
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride
944899-71-2 95%
5g
$1800 2024-08-02
Crysdot LLC
CD11006825-1g
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
944899-71-2 95+%
1g
$772 2024-07-19
eNovation Chemicals LLC
Y0979390-5g
2-(chloromethyl)-4-(pyridin-3-yl)pyrimidine hydrochloride
944899-71-2 95%
5g
$1800 2025-02-26

Additional information on 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

Professional Introduction to 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine (CAS No. 944899-71-2)

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and molecular synthesis. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in developing novel therapeutic agents. The compound's molecular structure, featuring a pyrimidine core substituted with a chloromethyl group and a pyridine moiety, makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 944899-71-2 provides a unique identifier for this chemical entity, ensuring precise classification and referencing in scientific literature and industrial applications. This numerical code is essential for researchers and manufacturers to accurately procure and utilize the compound in compliance with regulatory standards and safety protocols.

In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors targeting various biological pathways. Among these, kinase inhibitors have emerged as a cornerstone in oncology and inflammatory disease treatment. The 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine scaffold has been extensively explored for its ability to modulate kinase activity, particularly in the context of tyrosine kinases. Its structural features allow for selective binding to ATP-binding pockets, thereby inhibiting aberrant signaling cascades associated with diseases such as cancer.

Recent studies have highlighted the compound's potential in preclinical models as an anti-proliferative agent. Researchers have demonstrated that derivatives of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can effectively disrupt cell cycle progression by inhibiting key kinases involved in mitosis. These findings have opened new avenues for developing next-generation chemotherapeutic agents with improved efficacy and reduced side effects.

The pyridin-3-yl substituent in the molecule plays a crucial role in determining its pharmacokinetic properties. This aromatic ring system contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration. Additionally, the presence of the chloromethyl group provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

Advances in computational chemistry have further enhanced the understanding of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to specific residues within kinase domains, leading to conformational changes that inhibit enzymatic activity. These insights have guided the design of more potent analogs with optimized binding affinities.

In industrial settings, the synthesis of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including flow chemistry and catalytic processes, have been employed to streamline production while minimizing waste generation. Such advancements align with global efforts to promote sustainable pharmaceutical manufacturing.

The compound's versatility extends beyond its role as a kinase inhibitor. It has also been investigated for its potential applications in antiviral and anti-inflammatory therapies. Preliminary studies suggest that modifications to the chloromethyl group can yield derivatives with enhanced activity against viral proteases and inflammatory cytokines. This broadens the therapeutic scope of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, making it a valuable building block for diverse drug candidates.

Regulatory considerations are paramount when handling 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, as it may require specific storage conditions to maintain stability. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and safety for end-users. Collaborative efforts between academia and industry are essential to refine synthetic routes and optimize formulations for clinical translation.

Looking ahead, the future of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine lies in its integration into combinatorial chemistry libraries and high-throughput screening (HTS) platforms. These approaches will accelerate the discovery of novel drug candidates by systematically evaluating thousands of derivatives for biological activity. The compound's unique structural features make it an ideal candidate for generating structurally diverse libraries with potential therapeutic applications across multiple disease areas.

In conclusion, 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine (CAS No. 944899-71-2) represents a promising chemical entity with significant implications for drug development. Its structural versatility, coupled with recent advancements in synthetic chemistry and computational biology, positions it as a cornerstone in modern medicinal chemistry research. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in addressing unmet medical needs worldwide.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.